molecular formula C12H13NO3 B2399576 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid CAS No. 2971-18-8

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid

Cat. No. B2399576
CAS RN: 2971-18-8
M. Wt: 219.24
InChI Key: CDVWMZQPMYOBJM-UHFFFAOYSA-N
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Description

“4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,13,16H,3,5,7H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

This compound has a melting point range of 169 - 171 degrees Celsius . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 .

Scientific Research Applications

Role in Organic Synthesis

This compound plays a significant role in organic synthesis. For instance, it was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .

Antiviral Activity

Indole derivatives, which include “4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid”, have been reported to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . They have been used in the treatment of various types of cancer, including colon cancer, prostate cancer, and lung cancer .

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . This suggests that “4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives are known for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . This means they have the potential to kill or inhibit the growth of microorganisms, which makes them potentially useful in the treatment of various infectious diseases.

Antidiabetic Activity

Indole derivatives have also been found to exhibit antidiabetic activity . This suggests that “4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” could potentially be used in the development of new treatments for diabetes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-oxo-1,3-dihydroindol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,9H,3,5,7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVWMZQPMYOBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993242
Record name 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid

CAS RN

7243-03-0
Record name 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated HCl (16.6 mL) was added dropwise with stirring, over 10 minutes, to a solution of 4-(3-indolyl)butanoic acid [II: R1 =R3 =H, R2 =(CH2)3COOH] (2.00 g) in DMSO (7.0 mL) at room temperature (method of Savige WE, Fontana A, J. Chem. Soc. Chem. Commun. 1976:599). After 15 minutes reaction, the mixture was diluted with water (80 mL) and extracted with EtOAc (4×100 mL). Removal of the solvent gave crude 4-(2-oxo-3-indolinyl)butanoic acid [III: R1 =R3 =H, R2 =(CH2)3COOH] (2.07 g, 96%) as a green-brown solid; mp (water) 169°-171° C. (Hinman RL, Bauman CP, J. Org. Chem, 1964;29:1206 record mp 170°-171° C.).
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16.6 mL
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2 g
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7 mL
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80 mL
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Synthesis routes and methods II

Procedure details

Similar treatment of methyl 3-(3-indolinyl)propanoic [II: R1 =R3 =H, R2 =(CH2)2COOH] (0.93 g) with DMSO/HCl, followed by esterification with diazomethane and chromatography on silica gel, gave methyl 3-(2-oxo-3-indolyl)propanoate [III: R1 -R3 =H, R2 =(CH2)2COOMe] (0.89 g, 89%) as a yellow oil (Julian P. L., Printy H. C., J. Am. Chem. Soc. 1953;75:5301-5305 report mp 79°-80° C.).
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0.93 g
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reactant
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DMSO HCl
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

Reaction of the ester [II: R1 =R3 =H, R2 =(CH2)3COOMe, R3 =Me] with DMSO/HCl as above gave crude 4-(1-methyl-2-oxo-3-indolinyl)butanoic acid [III: R1 =R3 =H, R2 =(CH2)3COOMe, R3 =Me] (0.84 g, 91% yield) as a brown oil.
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DMSO HCl
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